molecular formula C28H27NO3 B11963924 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- CAS No. 60871-79-6

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-

Cat. No.: B11963924
CAS No.: 60871-79-6
M. Wt: 425.5 g/mol
InChI Key: AKXJAFSMLGDBFW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- is a complex organic compound with a molecular formula of C28H27NO3. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalene derivatives, followed by the introduction of carboxamide and phenoxy groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-[2-[4-(1,1-dimethylpropyl)phenoxy]phenyl]-3-hydroxy-
  • N-(4-(2,4-bis(1,1-dimethylpropyl)phenoxy)butyl)-4-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-1,4-dihydro-1-oxo-2-naphthalenecarboxamide

Uniqueness

What sets 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy- apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

60871-79-6

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

1-hydroxy-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C28H27NO3/c1-4-28(2,3)20-10-14-22(15-11-20)32-23-16-12-21(13-17-23)29-27(31)25-18-9-19-7-5-6-8-24(19)26(25)30/h5-18,30H,4H2,1-3H3,(H,29,31)

InChI Key

AKXJAFSMLGDBFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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